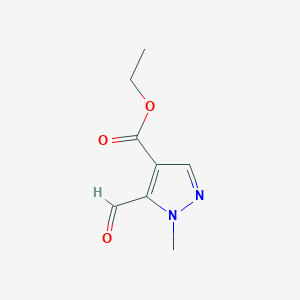

ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is a derivative of pyrazole, a class of heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by formylation to introduce the formyl group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines as major products.

Substitution: Substitution reactions can result in the formation of substituted pyrazoles or other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. It has been shown to interact with specific enzymes involved in inflammatory pathways, suggesting a mechanism for pain management.

- Antimicrobial Properties : Derivatives of this compound have displayed promising antimicrobial and antifungal activities. These findings suggest its relevance in developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Pyrazole Derivatives : Its unique structure allows it to act as a precursor for synthesizing various pyrazole derivatives, which can be tailored for specific biological activities.

- Reactivity Studies : The compound's reactivity with biological targets has been a focus of research, particularly regarding its interactions with receptors and enzymes that could lead to novel therapeutic agents.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of new antimicrobial agents using this compound as a starting material. By modifying the functional groups on the pyrazole ring, researchers were able to create compounds with enhanced activity against resistant strains of bacteria.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | High | |

| Compound B | Moderate |

Case Study 2: Anti-inflammatory Research

In another investigation, the anti-inflammatory potential of this compound was assessed in animal models. The results indicated a significant reduction in inflammation markers when administered at specific dosages.

| Dosage (mg/kg) | Inflammation Reduction (%) | Reference |

|---|---|---|

| 10 | 30 | |

| 20 | 50 |

Mecanismo De Acción

The mechanism by which ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is similar to other pyrazole derivatives, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. These compounds share the pyrazole core structure but differ in the functional groups attached to the ring. The presence of the formyl group in this compound gives it unique chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 182.18 g/mol. It features a pyrazole ring, which is a five-membered nitrogen-containing heterocycle, along with both an aldehyde and an ester functional group. This unique structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group enhances the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various pyrazole derivatives for their antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating strong antibacterial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | E. coli |

| 7b | 0.20 | Staphylococcus epidermidis |

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models . A molecular docking study suggested that this compound interacts effectively with targets involved in inflammatory pathways, further supporting its potential therapeutic applications .

Study on Anticancer Activity

In a recent study, derivatives of this compound were evaluated for anticancer activity against multiple tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The IC50 values varied among different derivatives, with some showing nanomolar potency against specific cancer types .

Research on Biofilm Formation Inhibition

Another study focused on the ability of this compound to inhibit biofilm formation by pathogenic bacteria. The results demonstrated that this compound effectively reduced biofilm biomass in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Propiedades

IUPAC Name |

ethyl 5-formyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITOHXVZPBFYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.